molecular formula C11H10BrNO3 B13064606 Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate

Cat. No.: B13064606
M. Wt: 284.11 g/mol
InChI Key: DMZDFBQLGPNILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzo[D]isoxazol-3-yl)-2-bromoacetate is a chemical building block of significant interest in medicinal chemistry research. Its core structure, the benzo[d]isoxazole scaffold, is recognized as a privileged structure in drug discovery for its versatile biological activities . This specific bromoacetate ester is a valuable synthetic intermediate, particularly in the exploration of novel therapeutic agents. Research indicates that benzo[d]isoxazole derivatives demonstrate potent pharmacological properties. Notably, they have been strategically designed and synthesized as inhibitors of the BRD4 bromodomain, an epigenetic regulator considered an attractive target for cancer treatment, such as in acute myeloid leukemia . Furthermore, derivatives containing the benzoxazole core have shown promising in vitro antibacterial and antifungal activities against various strains, as well as anticancer activity against human colorectal carcinoma cells . The bromoacetate functional group in this compound enhances its reactivity, making it a versatile precursor for further chemical modifications, such as nucleophilic substitutions, to create a diverse array of novel molecules for biological evaluation. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 2-(1,2-benzoxazol-3-yl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)9(12)10-7-5-3-4-6-8(7)16-13-10/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDFBQLGPNILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NOC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate typically involves the reaction of benzo[D]isoxazole with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) indicating potent activity . The compound's structural analogs have been synthesized to optimize antibacterial effects, showcasing its potential as a lead compound for developing new antibiotics.

2. Anticancer Research

The benzisoxazole scaffold, which includes this compound, is known for its role in cancer therapeutics. Research has indicated that derivatives of this compound can inhibit key oncogenic pathways. For instance, compounds derived from the benzisoxazole core have been shown to effectively bind to BRD4, a protein involved in cancer progression, and exhibit anti-proliferative activity against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzisoxazole ring can enhance efficacy and selectivity against cancer cells.

Synthetic Applications

1. Chemical Synthesis

The synthesis of this compound involves several chemical transformations that are significant for organic synthesis. The compound can be utilized as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The transannulation reactions involving benzo[D]isoxazol-3-amines have been explored to create diverse chemical entities with C–N and C–C bonds, demonstrating the versatility of this compound in synthetic chemistry .

Data Summary

Application AreaKey FindingsReferences
AntimicrobialEffective against A. baumannii with low MIC values; potential for new antibiotics
AnticancerInhibits BRD4; anti-proliferative effects observed in cancer cell lines
Synthetic ChemistryUseful intermediate for synthesizing complex molecules

Case Studies

Case Study 1: Antimicrobial Efficacy

In a focused study on antimicrobial agents, this compound was tested against clinical strains of A. baumannii. The results showed that structural modifications could lead to enhanced antibacterial properties, making this compound a candidate for further development as an antibiotic .

Case Study 2: Cancer Therapeutics Development

Another study investigated the binding affinity of benzisoxazole derivatives to BRD4 proteins. The synthesized compounds exhibited significant anti-proliferative activities against leukemia cell lines, indicating their potential as therapeutic agents in oncology . This underscores the importance of this compound as a scaffold for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

Structural Differences :

  • Heterocycle : Replaces benzo[d]isoxazole with benzo[d]thiazole (sulfur instead of oxygen/nitrogen in the fused ring).
  • Substituents: Features a cyano (-CN) group instead of bromine at the α-position.
  • Additional Group : Incorporates an indole moiety linked to the thiazole ring.

Implications :

  • The cyano group, while also electron-withdrawing, may reduce reactivity in substitution reactions compared to bromine.
  • The indole-thiazole hybrid structure suggests applications in antitumor or antimicrobial agents, as seen in similar indole derivatives .

Fluorinated Benzoisoxazole Derivatives (e.g., 144598-75-4 and 1199589-74-6)

Structural Differences :

  • Substituents : Fluorine atoms are introduced at specific positions on the benzoisoxazole ring (e.g., 6-fluoro or 5-fluoro).
  • Core Structure : Retains the benzo[d]isoxazole ring but lacks the bromoacetate group.

Implications :

  • Fluorination enhances metabolic stability and binding affinity in drug-receptor interactions due to increased electronegativity and steric effects .
  • The absence of the bromoacetate group limits utility in alkylation reactions but expands applications in antipsychotic drug impurities (e.g., risperidone derivatives) .

Ethyl 2-Bromoisovalerate (CAS: 609-12-1)

Structural Differences :

  • Core Structure : Aliphatic bromoester without aromatic heterocycles.
  • Branched Chain: Features a 3-methylbutanoate backbone instead of the planar benzoisoxazole system.

Implications :

  • The aliphatic structure increases volatility and solubility in non-polar solvents compared to aromatic analogs .
  • Bromine’s reactivity here is directed toward simpler alkylation or Grignard reactions, lacking the regioselectivity imparted by the benzoisoxazole ring .

Biological Activity

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its synthesis, biological activity, and related research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic transformations. The synthetic pathway typically involves the reaction of benzo[D]isoxazole derivatives with bromoacetic acid derivatives, followed by esterification to form the ethyl ester. The chemical structure can be represented as follows:

C9H8BrN1O3\text{C}_9\text{H}_8\text{BrN}_1\text{O}_3

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)5.2Induces apoptosis and cell cycle arrest
HCT-116 (Colon)4.8DNA fragmentation and modulation of CDK4 and Bcl-2 levels
HepG2 (Liver)6.1Upregulation of pro-apoptotic genes P53 and Bax

The compound has shown significant cytotoxicity in these cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. The following table details its effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC, μg/mL) Activity
Staphylococcus aureus15Moderate antibacterial activity
Escherichia coli20Moderate antibacterial activity
Candida albicans25Limited antifungal activity

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent, although further studies are necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and HCT-116 cells, where it induced apoptosis through caspase activation .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings demonstrated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus, suggesting its potential for therapeutic applications in treating bacterial infections .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets, including CDK4, which is crucial for cell cycle regulation. This interaction may explain its observed effects on cell proliferation and apoptosis .

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